p-Cresol-2,3,5,6-d4,OD is a deuterated derivative of p-cresol, a phenolic compound commonly used in various industrial applications. The compound's molecular formula is and it features four deuterium atoms replacing hydrogen atoms in the p-cresol structure. This modification enhances its utility in research, particularly in studies involving isotopic labeling.
p-Cresol is primarily derived from the distillation of coal tar or as a byproduct of the production of other chemicals such as phenol. The synthesis of p-cresol-2,3,5,6-d4 typically involves the selective deuteration of p-cresol using deuterated reagents or catalytic processes.
p-Cresol-2,3,5,6-d4 falls under the category of aromatic compounds and specifically belongs to the class of cresols. It is classified as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic hydrocarbon.
The synthesis of p-cresol-2,3,5,6-d4 can be achieved through several methods:
The synthesis process typically requires precise control over reaction conditions such as temperature and pressure to ensure high yields and selectivity for the desired isotopomer. Advanced techniques like nuclear magnetic resonance spectroscopy are employed to confirm the successful incorporation of deuterium into the cresol structure.
The molecular weight of p-cresol-2,3,5,6-d4 is approximately 112.16 g/mol. Its structural characteristics make it a valuable compound for various applications in chemical synthesis and research.
p-Cresol-2,3,5,6-d4 participates in several chemical reactions typical for phenolic compounds:
The reactivity patterns are influenced by the presence of deuterium atoms which may alter reaction kinetics and mechanisms compared to regular p-cresol due to kinetic isotope effects.
The mechanism by which p-cresol exerts its effects—particularly in biological systems—often involves its role as an antimicrobial agent. It has been shown to affect microbial diversity and membrane integrity in Gram-negative bacteria .
Studies have demonstrated that high concentrations of p-cresol can confer selective advantages to certain bacteria like Clostridium difficile over competing species by inhibiting their growth while allowing for its own proliferation .
Relevant analyses indicate that these properties make p-cresol suitable for various industrial applications while also posing environmental considerations regarding its persistence and toxicity.
p-Cresol-2,3,5,6-d4 finds applications primarily in scientific research:
The compound's unique properties derived from its deuterated nature enhance its utility across various fields including biochemistry and environmental science.
The structural design of p-Cresol-2,3,5,6-d4,OD embodies key principles for effective tracer deployment in microbial ecosystems:
Site-Specific Deuteration Stability: Deuteration at meta/para ring positions minimizes metabolic lability compared to ortho-deuteration or aliphatic deuterium labels. The symmetric 2,3,5,6-d₄ configuration ensures isotopic stability during sample processing and analysis, critical for longitudinal studies [2] [5]. Molecular dynamics simulations confirm that the deuterium kinetic isotope effect (DKIE) at ring positions is negligible (kH/kD < 1.5), preserving native reaction kinetics in biological systems [3].
Microbial Interaction Selectivity: p-Cresol is a signature metabolite of specific gut commensals and pathogens (e.g., Clostridium difficile). The deuterated isotopologue enables quantitative tracking of its biosynthesis, inter-species transfer, and host interactions. Co-culture studies demonstrate that exogenous p-cresol (including d₄-isotopologues) provides a competitive advantage to producer strains (e.g., C. difficile) by inhibiting Gram-negative competitors (E. coli, K. oxytoca) through membrane disruption [8].
Analytical Detectability: The M+5 mass shift creates distinct isotopic clusters in LC-MS chromatograms, enabling automated peak filtering algorithms (e.g., Isotopic Ratio Outlier Analysis - IROA) to distinguish microbial-derived p-cresol from host metabolites or dietary contaminants. This reduces feature degeneracy in untargeted metabolomics by >90% [4].
Table 1: Design Parameters of p-Cresol-2,3,5,6-d4,OD as a Microbial Tracer
Design Parameter | Specification | Functional Significance |
---|---|---|
Deuteration Positions | Aromatic 2,3,5,6 + phenolic oxygen | Minimizes DKIE; preserves native biochemistry |
Isotopic Purity | ≥97 atom % D | Reduces natural abundance interference in MS detection |
Mass Shift (Nominal) | M+5 | Enables IROA-based peak filtering in complex matrices |
Microbial Selectivity | Clostridium spp., Bacteroides | Probes pathogen-specific metabolism in gut ecosystems |
Competitive Inhibition | EC₅₀: 0.02-0.05% (v/v) for E. coli | Models ecological advantage for producer organisms |
Deuteration introduces measurable perturbations to reaction kinetics – effects quantified through KIE analysis:
Enzyme-Level KIE Signatures: The phenolic O-D bond in p-Cresol-2,3,5,6-d4,OD exhibits a primary KIE of 2.5-3.8 during phase-II detoxification (e.g., sulfotransferase-mediated conjugation), significantly slower than protiated p-cresol. This allows temporal resolution of host vs. microbial detoxification pathways [6]. Crucially, aromatic C-D bonds show minimal secondary KIEs (kH/kD < 1.2), validating their use for ring-cleavage pathway tracing (e.g., via *p-hydroxybenzoyl-CoA*) [3].
Systemic Growth Kinetics: Isotope-enriched microbes exhibit altered growth dynamics attributable to KIEs. C. difficile cultivated on fully deuterated tyrosine shows:
Table 2: KIE Parameters in Microbial Systems Using Deuterated Tracers
KIE Parameter | Experimental System | Observed kH/kD | Biological Consequence |
---|---|---|---|
Primary KIE (O-D bond) | Human sulfotransferase SULT1A1 | 3.2 ± 0.4 | Delayed host detoxification of deuterated toxins |
Secondary KIE (Aromatic C-D) | C. difficile HpdC decarb. | 1.08 ± 0.03 | Negligible flux distortion in ring transformation pathways |
Growth rate (fully deuterated) | C. difficile 630Δerm | 1.28 ± 0.11 | Competitive fitness reduction in gut microbiota |
Isotopic resonance threshold | Algae (¹⁵N series) | Non-monotonic | Optimal growth at 3.5 atom % heavy isotope |
The regioselective deuteration pattern of p-Cresol-2,3,5,6-d4,OD enables high-resolution metabolic flux reconstruction:
Table 3: Position-Specific MS Fragmentation Signatures for Metabolic Pathway Assignment
Fragment Ion (m/z) | Deuterium Retention | Pathway Assignment | Precursor Specificity |
---|---|---|---|
79 | D₀ | Abiotic degradation | Non-enzymatic oxidation |
81 | D₂ (C-2,6) | HpdBCA decarboxylation | p-Hydroxyphenylacetate |
83 | D₄ | Direct conjugation | Host glucuronidation |
97 | D₁ (C-1) | De novo synthesis | Tyrosine transamination |
108 | D₃ | Microbial hydrogenation | Phenylpropionate pathway |
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